1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- is a chemical compound with the molecular formula C16H18O. This compound is known for its unique structure, which includes an octyn-3-ol backbone with a 4-ethenylidene-1-(4-methoxyphenyl) substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including alkylation, reduction, and substitution reactions. The specific synthetic route may vary depending on the desired yield and purity.
Reaction Conditions: Common reaction conditions include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to maximize yield and minimize by-products. Techniques such as distillation and recrystallization are used for purification.
Chemical Reactions Analysis
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or phenyl positions, using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives.
Scientific Research Applications
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- can be compared with other similar compounds:
Similar Compounds: Examples include 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- and 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3R)-.
Uniqueness: The (3S)- configuration and the presence of the 4-methoxyphenyl group confer unique chemical and biological properties, distinguishing it from its analogs.
Properties
CAS No. |
651020-87-0 |
---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
InChI |
InChI=1S/C17H20O2/c1-4-6-7-15(5-2)17(18)13-10-14-8-11-16(19-3)12-9-14/h8-9,11-12,17-18H,2,4,6-7H2,1,3H3/t17-/m0/s1 |
InChI Key |
JSZYEVWCSMEXAD-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@H](C#CC1=CC=C(C=C1)OC)O |
Canonical SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.